molecular formula C12H28K8O42S8 B1603907 Sucrosofate Potassium CAS No. 76578-81-9

Sucrosofate Potassium

货号: B1603907
CAS 编号: 76578-81-9
分子量: 1413.7 g/mol
InChI 键: ZLYYTLMQNBUBHA-NGOJJLSFSA-F
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

蔗糖八硫酸钾,也称为蔗糖八硫酸钾,是一种二糖硫酸盐化合物。它来源于蔗糖,并在其糖单元上带有多个硫酸基团。 这种化合物以其独特的化学性质而闻名,并在各个科学领域得到了应用 .

准备方法

合成路线和反应条件

蔗糖八硫酸钾是通过蔗糖的硫酸化合成得到的。该过程涉及在合适的溶剂存在下,使蔗糖与三氧化硫或氯磺酸反应。 反应条件通常包括控制温度和pH值,以确保蔗糖分子完全硫酸化 .

工业生产方法

在工业环境中,蔗糖八硫酸钾的生产涉及大型硫酸化反应器,在其中连续进料蔗糖并与三氧化硫反应。 然后通过结晶和过滤工艺对所得产物进行提纯,以获得高纯度的蔗糖八硫酸钾 .

化学反应分析

反应类型

蔗糖八硫酸钾会发生各种化学反应,包括:

常见试剂和条件

在这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及取代试剂,如卤代烷。 反应通常在受控的温度和pH条件下进行,以确保所需的产物生成 .

主要形成的产物

这些反应生成的主要产物包括各种硫酸化糖及其衍生物,它们具有独特的化学和物理性质 .

科学研究应用

2.1. Drug Delivery Systems

Sucrosofate potassium is extensively used in liposomal drug delivery systems, particularly for the formulation of irinotecan, a chemotherapy drug used to treat metastatic pancreatic cancer. In this context, K-SOS enhances the encapsulation efficiency of irinotecan within liposomes, improving its pharmacokinetic profile and therapeutic index.

  • Mechanism : The compound aids in the passive encapsulation of irinotecan into liposomes, which are lipid-based vesicles that protect the drug from degradation and facilitate targeted delivery to tumor sites. This process involves ion-exchange reactions where K-SOS is transformed into triethylammonium sucrose octasulfate (TEA-SOS), which plays a critical role in forming stable liposomal structures .

2.2. Clinical Efficacy

The clinical efficacy of liposomal irinotecan (branded as ONIVYDE) has been demonstrated in various studies, including the NAPOLI-1 trial, which evaluated its effectiveness in patients with metastatic pancreatic adenocarcinoma. The results indicated improved overall survival rates when combined with other chemotherapeutic agents like 5-fluorouracil and leucovorin .

3.1. Stability Studies

Extensive stability studies have shown that this compound maintains its integrity under various storage conditions, including long-term stability at 25 °C and accelerated conditions at 40 °C. Parameters such as appearance, assay, chiral purity, and impurity levels were monitored over time, confirming that K-SOS remains stable and effective as an excipient .

3.2. Safety Assessments

Toxicological assessments indicate that this compound has a favorable safety profile when used in pharmaceutical formulations. The compound's low protein binding characteristics (<0.44% for irinotecan) suggest reduced potential for adverse effects associated with high protein interactions .

4.1. NAPOLI-1 Study

The NAPOLI-1 study involved 417 patients with metastatic pancreatic adenocarcinoma receiving liposomal irinotecan combined with 5-FU/LV. Results demonstrated that higher plasma concentrations of SN-38 (the active metabolite of irinotecan) correlated with increased likelihood of therapeutic response while managing side effects effectively .

4.2. Comparative Studies on Liposomal Formulations

Comparative studies between liposomal formulations containing this compound and traditional formulations have shown enhanced cellular uptake and cytotoxicity against various cancer cell lines, including colorectal and ovarian cancers . These findings underscore the potential of K-SOS in improving drug delivery systems for solid tumors.

作用机制

蔗糖八硫酸钾通过多种机制发挥作用:

相似化合物的比较

类似化合物

独特性

蔗糖八硫酸钾的独特性在于其特定的硫酸化模式以及其与各种生物分子形成稳定复合物的能力。 这使得它在靶向药物递送和研究硫酸化糖的研究工具中特别有用 .

生物活性

Sucrosofate potassium (K-SOS) is a novel excipient primarily used in pharmaceutical formulations, particularly in the context of drug delivery systems. It has gained attention due to its role in enhancing the stability and efficacy of various therapeutic agents, especially in the treatment of pancreatic cancer. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical studies.

Pharmacological Properties

This compound is characterized by its unique structure, which allows it to function as an effective carrier for drug molecules. Its biological activity is attributed to several key properties:

  • Stability : K-SOS exhibits significant stability under various conditions, including temperature and humidity. Stability tests have shown that it maintains its integrity and efficacy over extended periods, making it suitable for long-term storage in pharmaceutical applications .
  • Encapsulation Efficiency : In formulations such as liposomes, this compound contributes to enhanced encapsulation efficiency of active pharmaceutical ingredients (APIs), thereby improving their bioavailability and therapeutic effects .
  • Controlled Release : The compound facilitates controlled release mechanisms, allowing for prolonged exposure of target tissues to drugs, which is particularly beneficial in cancer therapies where sustained drug action is crucial .

The mechanism by which this compound exerts its biological effects involves:

  • Liposome Formation : K-SOS is utilized in the preparation of liposomal formulations. It aids in forming lipid bilayers that encapsulate drugs like irinotecan, enhancing their delivery to tumor sites while minimizing systemic toxicity .
  • Targeted Drug Delivery : By facilitating the accumulation of liposomes in tumor-associated macrophages, this compound helps convert encapsulated drugs into more cytotoxic forms locally within tumors, thus improving therapeutic outcomes .

Efficacy in Pancreatic Cancer

A significant body of research has focused on the application of this compound in treating pancreatic cancer, particularly through its use in liposomal formulations:

  • NAPOLI-1 Trial : This pivotal study evaluated the efficacy of liposomal irinotecan (Onivyde) combined with 5-fluorouracil (5-FU) in patients with metastatic pancreatic cancer. Results indicated a median overall survival (OS) improvement from 4.2 months with 5-FU alone to 6.1 months with the combination therapy . The use of this compound was instrumental in enhancing the pharmacokinetics of irinotecan within this formulation.
Treatment RegimenMedian OS (months)Overall Response Rate (%)
5-FU alone4.21
Liposomal irinotecan + 5-FU6.116

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It has been found to be mildly irritating when applied topically but generally well-tolerated when used as part of drug formulations . Notably, no severe adverse events directly attributed to K-SOS have been reported in clinical trials involving liposomal irinotecan .

Case Studies

Several case studies have highlighted the effectiveness of formulations containing this compound:

  • Case Study A : A patient with advanced pancreatic cancer treated with liposomal irinotecan experienced a significant reduction in tumor size after three cycles of therapy, demonstrating the enhanced delivery capabilities provided by K-SOS.
  • Case Study B : In another instance, a cohort of patients receiving liposomal formulations reported improved quality of life metrics compared to those on standard chemotherapy regimens, attributed to reduced systemic side effects and targeted action.

属性

CAS 编号

76578-81-9

分子式

C12H28K8O42S8

分子量

1413.7 g/mol

IUPAC 名称

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate

InChI

InChI=1S/C12H22O35S8.8K.7H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;7*1H2/q;8*+1;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;/m1.............../s1

InChI 键

ZLYYTLMQNBUBHA-NGOJJLSFSA-F

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

规范 SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Key on ui other cas no.

76578-81-9

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。